6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
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Overview
Description
. This compound is characterized by its unique spiro structure, which involves a fluorine atom attached to the isobenzofuran moiety and a piperidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride typically involves multiple steps, starting with the preparation of the isobenzofuran and piperidine precursors. The key steps include:
Formation of Isobenzofuran Precursor: This involves the reaction of a suitable aromatic compound with a fluorinating agent to introduce the fluorine atom.
Spirocyclization: The isobenzofuran precursor undergoes a spirocyclization reaction with a piperidine derivative under acidic conditions to form the spiro compound.
Hydrochloride Formation: The final step involves the conversion of the spiro compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The fluorine atom or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
6-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine]: The non-hydrochloride form of the compound.
3H-spiro[isobenzofuran-1,4’-piperidine]: Lacks the fluorine atom, which may result in different chemical and biological properties.
6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidine]: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 6-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it distinct from its analogs and potentially more effective in certain applications .
Properties
IUPAC Name |
5-fluorospiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-10-2-1-9-8-15-12(11(9)7-10)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOZRTJYGWBIKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(CO2)C=CC(=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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